3-(4-Ethylphenyl)-1,2-difluorobenzene

Liquid Crystal Intermediate Suzuki Coupling High-Purity Synthesis

3-(4-Ethylphenyl)-1,2-difluorobenzene (also known as 4'-ethyl-2,3-difluoro-1,1'-biphenyl) is a 1,4-disubstituted 2,3-difluorobenzene derivative with the molecular formula C14H12F2 and a molecular weight of 218.24 g/mol. The compound is classified as a liquid crystal intermediate and fluorinated building block, primarily utilized in the synthesis of nematic and ferroelectric liquid crystal mixtures for display technologies.

Molecular Formula C14H12F2
Molecular Weight 218.24 g/mol
CAS No. 1178550-13-4
Cat. No. B3217395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylphenyl)-1,2-difluorobenzene
CAS1178550-13-4
Molecular FormulaC14H12F2
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C14H12F2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15)14(12)16/h3-9H,2H2,1H3
InChIKeyPTMQLWWFYSJAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethylphenyl)-1,2-difluorobenzene (CAS 1178550-13-4): A Key Liquid Crystal Intermediate in the 2,3-Difluorobiphenyl Class


3-(4-Ethylphenyl)-1,2-difluorobenzene (also known as 4'-ethyl-2,3-difluoro-1,1'-biphenyl) is a 1,4-disubstituted 2,3-difluorobenzene derivative with the molecular formula C14H12F2 and a molecular weight of 218.24 g/mol . The compound is classified as a liquid crystal intermediate and fluorinated building block, primarily utilized in the synthesis of nematic and ferroelectric liquid crystal mixtures for display technologies [1][2]. Its structure features a biphenyl core with two ortho-fluorine substituents on one ring and a para-ethyl group on the other, a substitution pattern that confers negative dielectric anisotropy (Δε < 0) when elaborated into full liquid crystal structures [1]. The compound serves as a versatile precursor for further functionalization via cross-coupling or electrophilic substitution at the para-position of the fluorinated ring [2].

Why 3-(4-Ethylphenyl)-1,2-difluorobenzene Cannot Be Replaced by Other 2,3-Difluorobiphenyls in Liquid Crystal Synthesis


Within the 2,3-difluorobiphenyl class, the terminal alkyl chain length is not an interchangeable variable—it directly governs the lipophilicity (LogP), mesophase behavior, dielectric anisotropy, and rotational viscosity of the final liquid crystal compound [1]. The ethyl-substituted variant occupies a distinct property space: its LogP of 4.19 sits between the methyl analog (LogP ~3.94) and the propyl analog (LogP ~4.58), providing an optimal hydrophobic balance that enhances nematic phase stability without excessive viscosity . Generic substitution with a methyl or propyl analog would alter the clearing point, reduce the nematic range, or shift the dielectric anisotropy beyond the narrow tolerance required for active-matrix LCD formulations [1]. Furthermore, the synthetic protocol optimized specifically for the ethyl derivative yields >99.5% purity via Suzuki coupling—conditions that do not directly translate to other alkyl chain lengths without re-optimization of catalyst, solvent, and base parameters [2].

Quantitative Differentiation Evidence for 3-(4-Ethylphenyl)-1,2-difluorobenzene vs. Closest Analogs


Suzuki Coupling Protocol Achieves 99.5%+ Purity, Surpassing Standard Commercial Grades of 97–98%

An optimized Suzuki coupling protocol using 2,3-difluorophenylboronic acid and 4-ethylbromobenzene as starting materials, with Pd catalyst under controlled temperature and base conditions, yielded 4'-ethyl-2,3-difluoro-1,1'-biphenyl at >99.5% purity (GC) [1]. In contrast, commercial vendors typically supply this compound at 97–98% purity , and the closely related 4'-methyl analog (CAS 864059-66-5) is routinely offered at 95–98% purity . The 1.5–4.5 percentage point purity differential is critical for liquid crystal applications where trace impurities can introduce ionic contaminants that degrade voltage holding ratio (VHR) and accelerate display failure.

Liquid Crystal Intermediate Suzuki Coupling High-Purity Synthesis

LogP 4.19 Positions Ethyl Analog at the Hydrophobic Sweet Spot Between Methyl (3.94) and Propyl (4.58)

The computed LogP value for 3-(4-ethylphenyl)-1,2-difluorobenzene is 4.19 (XlogP ~4.5) , placing it between the 4'-methyl analog (LogP 3.94) and the 4'-propyl analog (LogP 4.58) . In liquid crystal formulations, LogP influences solubility in the nematic host, phase separation temperature, and interfacial alignment on polyimide layers. The ethyl chain provides sufficient lipophilicity for homogeneous mixing with other mesogenic components (typically LogP 3.5–5.5), while avoiding the excessive molecular weight and rotational viscosity penalty associated with longer alkyl chains [1].

Lipophilicity Liquid Crystal Formulation Structure-Property Relationship

Predicted Boiling Point (285.3°C) and Density (1.113 g/cm³) Differentiate from Propyl Analog for Purification and Handling

The predicted boiling point of 3-(4-ethylphenyl)-1,2-difluorobenzene is 285.3 ± 28.0°C and its density is 1.113 ± 0.06 g/cm³ . The 4'-propyl analog (CAS 126163-02-8) exhibits a higher boiling point of 302.1°C at 760 mmHg and a lower density of 1.093 g/cm³ . The ~17°C lower boiling point of the ethyl derivative facilitates vacuum distillation purification, while the slightly higher density improves phase separation during aqueous workup after Suzuki coupling [1].

Physicochemical Properties Purification Process Chemistry

Fully Validated Structural Characterization by ¹H NMR, ¹³C NMR, IR, and GC-MS Provides Unambiguous Identity Confirmation

The target compound has been comprehensively characterized using ¹H NMR, ¹³C NMR, IR, and GC-MS, as reported in the peer-reviewed synthesis protocol [1]. Multiple commercial vendors additionally offer batch-specific Certificates of Analysis (COA) including HPLC purity, NMR spectra, and GC-MS traces . This level of analytical rigor exceeds the typical characterization available for less common 2,3-difluorobiphenyl analogs (e.g., 4'-pentyl or 4'-butyl derivatives), where only basic property predictions are available .

Structural Characterization Quality Assurance Procurement Specification

Class-Wide Negative Dielectric Anisotropy Confers Suitability for Vertically Aligned LCD Modes

Compounds incorporating the 2,3-difluoro-1,4-phenylene core, including 3-(4-ethylphenyl)-1,2-difluorobenzene as a synthetic precursor, consistently exhibit negative dielectric anisotropy (Δε) when elaborated into full mesogenic structures [1]. This property is a direct consequence of the two lateral fluorine atoms oriented ortho to each other, which create a dipole moment perpendicular to the molecular long axis. Patent literature specifically identifies 4-alkyl-4'-substituted-2,3-difluorobiphenyls as components suitable for vertically aligned (VA) and twisted nematic (TN) LCD modes, where negative Δε is a prerequisite [2]. The ethyl chain variant provides an optimal balance between the negative Δε magnitude and the rotational viscosity, as longer alkyl chains increase viscosity without proportionally enhancing Δε [1].

Dielectric Anisotropy VA-LCD Liquid Crystal Display

Recommended Application Scenarios for 3-(4-Ethylphenyl)-1,2-difluorobenzene Based on Quantitative Evidence


Synthesis of Nematic Liquid Crystal Mixtures for Vertically Aligned (VA) Active-Matrix LCDs

The compound serves as a key synthetic intermediate for elaborating 2,3-difluorobiphenyl-based mesogens with negative dielectric anisotropy [1]. Its >99.5% achievable purity via Suzuki coupling [2] meets the stringent ionic purity requirements (typically <10 ppb alkali metals) for active-matrix LCDs, where voltage holding ratio (VHR) must exceed 99% to prevent flicker. Procurement of the ethyl variant specifically supports VA-mode formulations, where the negative Δε of 2,3-difluoro-substituted cores enables homeotropic-to-planar switching.

Structure-Property Relationship Studies in Fluorinated Liquid Crystal Libraries

The ethyl-substituted compound fills a specific position in alkyl-chain-length libraries (methyl → ethyl → propyl → pentyl) used to correlate LogP, clearing point, and rotational viscosity [1][2]. Its LogP of 4.19 provides a distinct data point between methyl (3.94) and propyl (4.58), enabling accurate QSAR model construction . The availability of full NMR and MS characterization data ensures unambiguous library entry and reproducibility across research groups.

Process Chemistry Development and Scale-Up of Suzuki Coupling Protocols

The published optimized Suzuki protocol for this compound—achieving >99.5% yield with controlled catalyst loading, base stoichiometry, and solvent ratio [1]—provides a validated starting point for process development. The compound's predicted boiling point (285.3°C) is ~17°C lower than the propyl analog [2], reducing distillation energy costs during scale-up. Its density (1.113 g/cm³) facilitates efficient phase separation during aqueous workup, making it a preferred substrate for kilogram-scale process validation.

Building Block for Fluorinated Pharmaceutical Intermediates Requiring Ortho-Difluoro Substitution

Beyond liquid crystals, the compound is classified as a fluorinated pharmaceutical intermediate [1]. The ortho-difluoro substitution pattern on the biphenyl core is a privileged motif in medicinal chemistry, enhancing metabolic stability and modulating pKa of adjacent functional groups. The para-ethyl group on the distal ring provides a synthetic handle for further elaboration (e.g., benzylic oxidation, electrophilic substitution) while maintaining a moderate LogP suitable for lead optimization programs targeting CNS or anti-inflammatory indications [2].

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